Home > Products > Screening Compounds P66463 > Meloxicam meglumine
Meloxicam meglumine - 244241-52-9

Meloxicam meglumine

Catalog Number: EVT-8643625
CAS Number: 244241-52-9
Molecular Formula: C21H30N4O9S2
Molecular Weight: 546.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source

Meloxicam is derived from the oxicam class of NSAIDs and is commonly used in both human and veterinary medicine. Meglumine serves as a solubilizing agent that improves the pharmacokinetic profile of meloxicam, facilitating its absorption and efficacy.

Classification

Meloxicam is classified as a non-steroidal anti-inflammatory drug (NSAID) and specifically belongs to the oxicam group. Meglumine is classified as a pharmaceutical excipient. The combination of these two compounds results in a formulation that is effective for managing pain and inflammation.

Synthesis Analysis

Methods

The synthesis of meloxicam involves several steps, typically starting from 4-hydroxy-2-methyl-1,2-benzothiazine-3-carboxylic acid. The process includes the formation of various intermediates through reactions such as acylation and cyclization.

Technical Details:

  1. Starting Materials: The synthesis generally begins with 4-hydroxy-2-methyl-1,2-benzothiazine.
  2. Reagents: Common reagents include acetic anhydride and various bases.
  3. Conditions: Reactions are often conducted under controlled temperatures and pH levels to optimize yield.
  4. Purification: The final product is purified using recrystallization or chromatography techniques.
Molecular Structure Analysis

Structure

Meloxicam has a complex molecular structure characterized by its unique functional groups, including a thiazine ring and an enolic structure. Its chemical formula is C16H13N3O4SC_{16}H_{13}N_{3}O_{4}S.

Data

  • Molecular Weight: 315.36 g/mol
  • Melting Point: Approximately 256 °C
  • Solubility: Meloxicam is soluble in dimethylformamide and slightly soluble in chloroform, with limited solubility in water.
Chemical Reactions Analysis

Reactions

Meloxicam undergoes various chemical reactions, primarily focusing on its interaction with biological systems and potential modifications to enhance its properties.

Technical Details:

  1. Prostaglandin Synthesis Inhibition: Meloxicam inhibits cyclooxygenase enzymes, leading to decreased prostaglandin synthesis.
  2. Metabolism: It is metabolized in the liver to form several inactive metabolites.
  3. Stability Studies: Research indicates that meloxicam's stability can be affected by pH levels, with specific degradation pathways identified under acidic conditions.
Mechanism of Action

Process

Meloxicam exerts its pharmacological effects by selectively inhibiting cyclooxygenase-2 (COX-2) enzymes while having a lesser effect on cyclooxygenase-1 (COX-1). This selectivity contributes to its anti-inflammatory effects with reduced gastrointestinal side effects compared to traditional NSAIDs.

Data

  • Inhibition Rate: Meloxicam shows significant inhibition of COX-2 activity at therapeutic concentrations.
  • Pharmacokinetics: Following administration, peak plasma concentrations are typically reached within 6 to 8 hours, with a half-life of approximately 26 hours.
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Meloxicam appears as a yellow crystalline powder.
  • Odor: It is odorless.

Chemical Properties

  • pKa Values: The pKa values are approximately 1.09 and 4.14, indicating its acidic nature.
  • Stability: Meloxicam exhibits pH-dependent stability; it decomposes under certain conditions but remains stable within its recommended pH range.
Applications

Scientific Uses

Meloxicam meglumine is widely used in veterinary medicine for the treatment of pain and inflammation associated with musculoskeletal disorders in animals. Its formulation enhances solubility and bioavailability, making it suitable for injectable preparations.

Key Applications Include:

  • Treatment of postoperative pain in animals.
  • Management of chronic inflammatory conditions such as arthritis.
  • Use in various animal species including cattle, pigs, and dogs.
Synthetic Chemistry and Optimization of Meloxicam Meglumine

Meloxicam meglumine represents a pharmaceutically significant salt formation between the nonsteroidal anti-inflammatory drug meloxicam and the amino sugar N-methyl-D-glucamine (meglumine). This section details the synthetic chemistry underpinning its production, emphasizing reaction mechanisms, solvent effects, catalytic processes, purification methodologies, and impurity control strategies.

Nucleophilic Addition-Elimination Reaction Mechanisms

The synthesis of meloxicam meglumine proceeds via a nucleophilic addition-elimination mechanism characteristic of carboxylic acid derivatives reacting with nucleophiles. Meloxicam contains a carboxamide group (–CONH–) attached to a thiazole ring. While amides typically exhibit low reactivity due to resonance stabilization, the enolizable proton adjacent to the carbonyl in meloxicam’s enolic form allows for activation or conversion to more reactive intermediates under specific conditions. Meglumine, acting as a neutral nucleophile via its primary amine group, attacks the electrophilic carbonyl carbon of meloxicam. This addition forms a tetrahedral intermediate [1] [10].

The subsequent elimination step is governed by the relative basicity of the leaving groups. Departure of the original thiazolyl amino group (–NH-(5-methylthiazol-2-yl)) as a leaving group is thermodynamically unfavorable due to its high basicity. Consequently, the reaction typically requires prior activation of the carbonyl. This is frequently achieved through in situ formation of a reactive mixed anhydride using reagents like acetic anhydride, or via protonation under acidic conditions, transforming the poor leaving group (⁻NH-thiazole) into a better one (⁻⁺NH₂-thiazole or its equivalent) [1] [4] [10]. The reaction pathway is summarized:

Key Mechanistic Steps:

  • Activation: Meloxicam carbonyl activation via protonation or anhydride formation.
  • Addition: Nucleophilic attack by meglumine’s amine nitrogen on the activated carbonyl carbon, forming a tetrahedral intermediate.
  • Proton Transfer: Intramolecular proton transfer within the intermediate.
  • Elimination: Expulsion of the leaving group (⁻⁺NH₂-thiazole or conjugate acid), regenerating the carbonyl and forming the amide bond of the salt.

Table 1: Critical Parameters in Nucleophilic Addition-Elimination for Meloxicam Meglumine Formation

ParameterOptimal Condition/ValueImpact on Reaction Outcome
Activation MethodAcetic Anhydride or Acid CatalysisEnhances carbonyl electrophilicity, enabling nucleophilic attack
Temperature60-80°CAccelerates reaction kinetics; Higher temperatures risk decomposition
Mole Ratio1:1 to 1:1.05 (Meloxicam:Meglumine)Ensures complete conversion; Minimizes meglumine excess for easier purification
Leaving Group BasicityHigh (⁻NH-thiazole pKa ~18-20)Necessitates activation for efficient elimination step

The reaction stoichiometry and temperature control are paramount to minimize side reactions like hydrolysis of meloxicam or over-reaction of meglumine. The final product exists as an ammonium carboxylate salt, where the protonated meglumine amine (⁺NH₂-meglumine) forms an ionic bond with the deprotonated enolate oxygen of meloxicam [4] [7] [9].

Solvent Selection Impact on Reaction Kinetics and Yield

Solvent choice profoundly influences the reaction kinetics, yield, and purity of meloxicam meglumine. The reaction necessitates solvents capable of dissolving both reactants—meloxicam (highly hydrophobic) and meglumine (hydrophilic). Polar aprotic solvents like N,N-Dimethylformamide (DMF), Dimethylacetamide (DMA), and Dimethyl Sulfoxide (DMSO) are commonly employed. These solvents enhance nucleophilicity of meglumine’s amine by poorly solvating the anionic intermediates and transition states, thereby accelerating the rate-determining nucleophilic attack step [4] [7].

Ethanol-water mixtures (typically 60-80% ethanol) offer a balance between solubility enhancement and environmental/safety considerations. Water facilitates meglumine solubility, while ethanol dissolves meloxicam. However, high water content risks hydrolysis of the activated meloxicam intermediates, reducing yield. Conversely, neat alcohols (ethanol, methanol, isopropanol) often result in lower yields due to incomplete dissolution of meloxicam prior to salt formation. Tetrahydrofuran (THF) and dioxane, while improving meloxicam solubility, may pose challenges in subsequent removal due to lower boiling points and potential peroxide formation [4] [9].

Table 2: Solvent Systems and Their Impact on Meloxicam Meglumine Synthesis

Solvent SystemReaction RateMax. Yield (%)Key AdvantagesKey Disadvantages
DMF/DMAHigh92-95Excellent solubility; High reaction rateDifficult removal; Potential for genotoxic impurities
Ethanol-Water (7:3)Moderate85-90Eco-friendlier; Easier solvent removalRisk of hydrolysis at high T/water content
MethanolModerate80-85Low cost; Easy removalPoor meloxicam solubility initially
Acetone-WaterLow-Moderate75-82Useful for recrystallizationLow meloxicam solubility; Slower kinetics

Solvent polarity directly correlates with reaction rate constants (k) for the nucleophilic addition step. Studies indicate a ~3-fold increase in k when switching from methanol to DMF under identical conditions. Furthermore, solvent choice impacts crystal morphology and particle size distribution during subsequent precipitation or recrystallization. DMF-derived products often require anti-solvent addition (like ethyl acetate or acetone) for crystallization, while aqueous ethanol solutions readily yield crystals upon cooling [4] [7] [9].

Catalytic Mechanisms in Nucleophilic Substitution

Catalysis plays a pivotal role in optimizing the nucleophilic substitution reaction between meloxicam and meglumine. Acid catalysis is primarily employed to overcome the kinetic barrier imposed by the poor leaving group.

  • Brønsted Acid Catalysis: Addition of catalytic strong acids (e.g., p-Toluenesulfonic acid (pTSA), hydrochloric acid (HCl), or phosphoric acid (H₃PO₄)) protonates the carboxamide carbonyl oxygen of meloxicam. This protonation significantly increases the electrophilicity of the carbonyl carbon by reducing electron density through resonance disruption. Consequently, the rate of nucleophilic attack by meglumine increases. Crucially, acid catalysis also generates the conjugate acid of the leaving group (⁺NH-thiazole), making it a much better leaving group (weaker base) compared to ⁻NH-thiazole during the elimination step [1] [10].

  • Lewis Acid Catalysis: While less commonly reported for large-scale meloxicam meglumine synthesis than Brønsted acids, metal ions like Al³⁺ (e.g., from aluminum phosphate) can potentially act as Lewis acids. These ions coordinate with the carbonyl oxygen, similarly enhancing its electrophilicity and facilitating nucleophilic attack. However, concerns about metal residue contamination in the final API often limit their application [3] [10].

  • Base-Mediated Pathways: Although less central to the core nucleophilic substitution, tertiary amines like triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA) are sometimes used in catalytic amounts in conjunction with activation agents (e.g., acetic anhydride). Their role is to scavenge protons generated during mixed anhydride formation or to deprotonate the tetrahedral intermediate, facilitating the elimination step. Excess base must be avoided to prevent deprotonation of meloxicam’s enol, reducing its reactivity [4] [9].

Table 3: Catalytic Systems in Meloxicam Meglumine Synthesis

Catalyst TypeExamplePrimary RoleImpact on EfficiencyPotential Drawback
Brønsted AcidpTSA (0.5-1 mol%)Protonates carbonyl & leaving groupIncreases reaction rate 5-10xRisk of sulfonate ester formation
Lewis AcidAlCl₃ (1 mol%)Coordinates carbonyl oxygenModerate rate increase (2-3x)Metal residue concerns
Tertiary Amine (Base)TEA (1-2 mol%)Scavenges acid; Deprotonates intermediateOptimizes stoichiometry; Aids eliminationCan deprotonate meloxicam, reducing yield

The optimum catalyst loading balances rate enhancement against the potential for undesired side reactions (e.g., sulfonate ester formation with pTSA, or meloxicam degradation under strong acidic conditions). Kinetic studies confirm that acid catalysis shifts the rate-determining step from the initial nucleophilic attack to the decomposition of the tetrahedral intermediate [1] [3] [10].

Recrystallization Techniques for Purification Efficiency

Following salt formation, recrystallization is the principal technique for purifying meloxicam meglumine, achieving the desired crystal form, particle size, and chemical purity. The inherent high solubility of the salt compared to meloxicam free acid enables effective crystallization.

  • Solvent System Selection: Common solvent/anti-solvent pairs include:
  • Ethanol/Water: Ethanol serves as the solvent; water acts as the anti-solvent. Slow, controlled addition of water to the concentrated ethanolic solution induces supersaturation and crystallization. This system often yields needle-like crystals suitable for further processing.
  • Acetone/Water: Similar to ethanol/water, but acetone offers faster evaporation. Crystals may be smaller.
  • Isopropanol/Ethyl Acetate: IPA dissolves the salt; ethyl acetate precipitates it. This system can yield different polymorphs compared to aqueous systems.
  • Methanol/Diethyl Ether: Used for rapid precipitation, but requires careful control to avoid amorphous material or solvent trapping.

  • Temperature Gradient Control: Implementing a defined cooling profile is crucial. Rapid cooling often produces fine crystals or amorphous material with higher impurity inclusion. Slow, controlled cooling (e.g., 0.5°C/min from 60°C to 5°C) promotes the growth of larger, purer crystals with improved filtration characteristics. Seeding with pure meloxicam meglumine crystals at the point of incipient supersaturation ensures the formation of the desired polymorph [4] [7] [9].

  • Crystal Habit Modification: Additives like polyvinylpyrrolidone (PVP K30) or specific surfactants (e.g., Polysorbate 80) can be included in the crystallization medium in trace amounts to modify crystal shape and prevent agglomeration, enhancing dissolution rates later. pH adjustment (typically mild acidic conditions around pH 4.5-5.5) using acetic acid during crystallization can optimize crystal yield and purity by suppressing ionization-related solubility increases [4] [5].

Table 4: Recrystallization Systems for Meloxicam Meglumine Purification

Solvent System (Solvent : Anti-solvent)Typical RatioCrystal HabitPurity Achievable (%)Key Process Consideration
Ethanol : Water1:1 to 1:3Needles/Prisms≥ 99.5Slow water addition; Controlled cooling (0.5°C/min)
Acetone : Water1:1.5 to 1:2.5Small Plates/Needles≥ 99.0Faster precipitation; Risk of smaller particles
Isopropanol : Ethyl Acetate1:2 to 1:4Blocks/Prisms≥ 99.3Different polymorph possible; Easier solvent removal
Methanol : Diethyl Ether1:5 to 1:10Fine Powder (Potential Amorphous)~98.5Very rapid; Requires careful drying; Solvent safety

Post-crystallization, efficient washing with chilled anti-solvent (e.g., cold water or ethanol/water mixture) removes mother liquor impurities adhering to crystal surfaces. Drying under vacuum at moderate temperatures (40-50°C) is essential to achieve the desired loss on drying (LOD) without inducing dehydration or decomposition of the meglumine moiety [4] [7] [9].

Impurity Profiling and Byproduct Characterization

Rigorous impurity profiling is critical for ensuring the safety and efficacy of meloxicam meglumine. Impurities originate from starting materials, reaction byproducts, degradation products, and process-related substances. Advanced analytical techniques are employed for identification and quantification.

  • Major Process-Related Impurities:
  • Unreacted Meloxicam: Monitored to ensure complete salt formation. Detected via Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection (λ ~355 nm).
  • Free Meglumine: Excess reagent. Detected via Ion Chromatography (IC) or derivatization followed by HPLC.
  • Meloxicam Methyl Ester: Forms if methanol is used as solvent under acidic conditions via Fischer esterification side reaction.
  • N-Desmethyl Meloxicam: Potential impurity from incomplete methylation during meloxicam synthesis, carried forward.
  • Thiazole Hydrolysis Products: Degradation products arising from harsh acidic conditions during synthesis or workup, leading to cleavage of the thiazole-carboxamide bond (e.g., 5-methyl-2-aminothiazole and the corresponding carboxylic acid derivative of meloxicam).
  • Acetylated Meglumine: Forms if acetic anhydride is used for activation and reacts with meglumine instead of meloxicam. Detected by Liquid Chromatography-Mass Spectrometry (LC-MS) [3] [9].

  • Degradation Products (Forced Degradation Insights):

  • Oxidative Degradation: Meloxicam’s thiazole and benzothiazine rings are susceptible to oxidation, forming sulfoxides and sulfones, particularly under light exposure or in the presence of peroxides. These are identified using HPLC coupled with Mass Spectrometry (HPLC-MS) or HPLC with Diode Array Detection (HPLC-DAD) comparing UV spectra.
  • Hydrolytic Degradation: Under acidic or alkaline conditions, hydrolysis can occur at the amide bond linking the benzothiazine and thiazole rings, yielding 4-hydroxy-2-methyl-N-(5-methylthiazol-2-yl)-2H-1,2-benzothiazine-3-carboxylic acid and 2-amino-5-methylthiazole. Meglumine itself can undergo dehydration under heat stress, forming anhydro derivatives [3] [9].

  • Residual Solvents: Critical Class 2 solvents used in synthesis or crystallization (e.g., DMF, DMA, methanol, acetone, THF) are monitored according to ICH Q3C guidelines using Gas Chromatography (GC) with Flame Ionization Detection (FID) or Headspace GC [4] [9].

Table 5: Key Identified Impurities in Meloxicam Meglumine Synthesis

ImpurityOriginChemical Structure AlterationPrimary Detection MethodTypical Spec. Limit (%)
Unreacted MeloxicamIncomplete reactionNoneRP-HPLC-UV≤ 0.10
Free MeglumineExcess reagentNoneIC / Derivatization-HPLC≤ 0.20
Meloxicam Methyl EsterEsterification in MeOH/Acid–CONH– replaced by –COOCH₃RP-HPLC-UV/MS≤ 0.10
N-Desmethyl MeloxicamStarting material impurity–CH₃ group at benzothiazine position 2 replaced by –HRP-HPLC-UV/MS≤ 0.15
5-Methyl-2-aminothiazoleThiazole ring hydrolysisCleavage product from meloxicamRP-HPLC-UV/MS≤ 0.05
Meloxicam SulfoxideOxidation of thiazole SS=O group on thiazole ringRP-HPLC-UV/DAD≤ 0.10
Anhydro MeglumineMeglumine dehydration (heat)Loss of H₂O molecule from meglumineHPLC-MS / IC≤ 0.20

Characterization of these impurities relies heavily on spectroscopic techniques beyond chromatography. Fourier Transform Infrared Spectroscopy (FTIR) identifies functional group changes (e.g., carbonyl shifts due to esterification). Nuclear Magnetic Resonance Spectroscopy (¹H NMR, ¹³C NMR) provides definitive structural elucidation, confirming sites of modification (e.g., loss of methyl group signal in N-desmethyl meloxicam). Mass Spectrometry (MS) determines molecular weights and fragmentation patterns crucial for identifying unknown peaks observed in HPLC [3] [5] [9]. Process optimization focuses on minimizing impurity formation through controlled reaction conditions, solvent selection, purification techniques, and stringent raw material specifications.

Properties

CAS Number

244241-52-9

Product Name

Meloxicam meglumine

IUPAC Name

4-hydroxy-2-methyl-N-(5-methyl-1,3-thiazol-2-yl)-1,1-dioxo-1λ6,2-benzothiazine-3-carboxamide;(2R,3R,4R,5S)-6-(methylamino)hexane-1,2,3,4,5-pentol

Molecular Formula

C21H30N4O9S2

Molecular Weight

546.6 g/mol

InChI

InChI=1S/C14H13N3O4S2.C7H17NO5/c1-8-7-15-14(22-8)16-13(19)11-12(18)9-5-3-4-6-10(9)23(20,21)17(11)2;1-8-2-4(10)6(12)7(13)5(11)3-9/h3-7,18H,1-2H3,(H,15,16,19);4-13H,2-3H2,1H3/t;4-,5+,6+,7+/m.0/s1

InChI Key

LICPKMHUPOIPDE-WZTVWXICSA-N

Canonical SMILES

CC1=CN=C(S1)NC(=O)C2=C(C3=CC=CC=C3S(=O)(=O)N2C)O.CNCC(C(C(C(CO)O)O)O)O

Isomeric SMILES

CC1=CN=C(S1)NC(=O)C2=C(C3=CC=CC=C3S(=O)(=O)N2C)O.CNC[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.